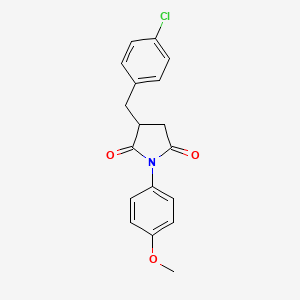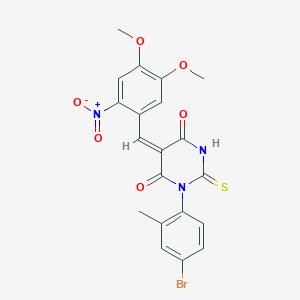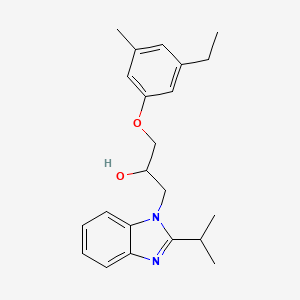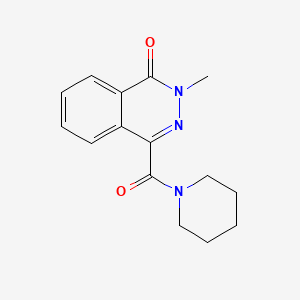
6-aminotetradecanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-aminotetradecanedioic acid (6-ATDA) is a naturally occurring amino acid found in the human body. It is also known as sebacic acid and has been the subject of scientific research for its potential therapeutic applications. 6-ATDA is a dicarboxylic acid that contains a 14-carbon chain with an amino group at the 6th position.
Wirkmechanismus
The mechanism of action of 6-ATDA is not fully understood. However, it is believed that 6-ATDA exerts its therapeutic effects by modulating various signaling pathways in the body. For example, in cancer cells, 6-ATDA has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In neuroprotection, 6-ATDA has been shown to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
6-ATDA has been shown to have various biochemical and physiological effects in the body. For example, in cancer cells, 6-ATDA has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In neuroprotection, 6-ATDA has been shown to protect neurons from oxidative stress, prevent neuroinflammation, and improve cognitive function. In metabolic disorders, 6-ATDA has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-ATDA in lab experiments is its low toxicity and high solubility in water. This makes it easier to administer and study in vitro and in vivo. However, one limitation is its low yield during synthesis, which makes it expensive and difficult to obtain in large quantities.
Zukünftige Richtungen
There are many future directions for the study of 6-ATDA. One direction is to further investigate its potential therapeutic applications in cancer research, neuroprotection, and metabolic disorders. Another direction is to explore its mechanism of action and identify new signaling pathways that it may modulate. Additionally, future research could focus on developing new synthesis methods to increase the yield and reduce the cost of 6-ATDA. Overall, 6-ATDA has the potential to be a valuable therapeutic agent for various diseases and conditions, and further research is needed to fully understand its properties and applications.
Synthesemethoden
6-ATDA can be synthesized from sebacic acid through a two-step process. The first step involves the conversion of sebacic acid to sebacoyl chloride using thionyl chloride. The second step involves the reaction of sebacoyl chloride with ammonia to produce 6-ATDA. The yield of this process is about 50%.
Wissenschaftliche Forschungsanwendungen
6-ATDA has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and metabolic disorders. In cancer research, 6-ATDA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 6-ATDA has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In metabolic disorders, 6-ATDA has been shown to improve glucose tolerance and insulin sensitivity.
Eigenschaften
IUPAC Name |
6-aminotetradecanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c15-12(9-6-7-11-14(18)19)8-4-2-1-3-5-10-13(16)17/h12H,1-11,15H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWJWCMCGYNVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CCCCC(=O)O)N)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5116821.png)
![1'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5116830.png)


![3-benzyl-1-(2-phenylethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5116858.png)
![2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5116866.png)

![N-{2-[2-(3-thienyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5116869.png)


![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5116882.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5116885.png)
![N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5116908.png)
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5116915.png)